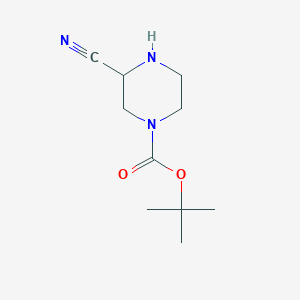

tert-Butyl 3-cyanopiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXRUGJRMBDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705363 | |

| Record name | tert-Butyl 3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859518-35-7 | |

| Record name | tert-Butyl 3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-cyanopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 3-cyanopiperazine-1-carboxylate chemical properties and structure

An In-depth Technical Guide to tert-Butyl 3-cyanopiperazine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, structure, synthesis, and critical applications, offering field-proven insights into its utility in modern medicinal chemistry.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a bifunctional molecule featuring a piperazine core. The strategic placement of a cyano group and a tert-butoxycarbonyl (Boc) protecting group makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical compounds.[1][2] The piperazine ring is a common motif in many marketed drugs due to its ability to improve physicochemical properties such as solubility and basicity, which can enhance bioavailability.[3][4]

The Boc group serves as a crucial protecting element for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen or modifications of the cyano group. This controlled reactivity is paramount in multi-step synthetic campaigns, preventing unwanted side reactions and streamlining the path to the target molecule.[1] The cyano group itself is a versatile functional handle; it can act as a key pharmacophoric element, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or carboxylic acids, further expanding the synthetic possibilities.

Core Chemical Properties and Molecular Structure

The unique arrangement of functional groups in this compound dictates its chemical behavior and applications.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 859518-35-7 | [5] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [5] |

| Molecular Weight | 210.27 g/mol | [5][6] |

| Appearance | Typically a solid or oil | N/A |

| Solubility | Soluble in organic solvents like DMSO | [7] |

Molecular Structure Analysis

The structure of this compound is defined by three key components:

-

Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core structure is a privileged scaffold in medicinal chemistry.[3]

-

Tert-butoxycarbonyl (Boc) Group: Attached to the nitrogen at the 1-position, this bulky protecting group deactivates the nitrogen, preventing it from participating in nucleophilic or basic reactions. It can be readily removed under acidic conditions, a standard procedure in organic synthesis.

-

Cyano (Nitrile) Group: Located at the 3-position, this electron-withdrawing group influences the reactivity of the piperazine ring. It is a valuable precursor for various other functional groups.

Synthesis and Reaction Pathways

The synthesis of piperazine derivatives often involves multi-step processes that require careful control of protecting groups. A common strategy for preparing this compound would involve the protection of a commercially available piperazine derivative, followed by the introduction of the cyano group.

A representative synthetic approach is outlined below. The causality behind this workflow is rooted in the principles of selective protection and functional group manipulation, which are cornerstones of modern organic synthesis.

General Synthetic Workflow

A plausible synthetic route starts from a suitable piperazine precursor. The key steps involve:

-

Boc Protection: The piperazine starting material is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect one of the nitrogen atoms. This step is crucial for directing subsequent reactions to the other nitrogen or a different position on the ring.

-

Introduction of the Cyano Group: This can be achieved through various methods, such as nucleophilic substitution on a suitable precursor (e.g., a 3-halo-piperazine derivative) with a cyanide salt.

Applications in Drug Discovery and Development

This compound is not just a laboratory curiosity; it is a key building block in the development of novel therapeutics. Its utility stems from the combination of the pharmacologically relevant piperazine scaffold and the synthetically versatile cyano and Boc groups.[4][8]

Role as a Pharmaceutical Intermediate

-

Scaffold for Diverse Libraries: The molecule serves as a starting point for creating libraries of compounds for high-throughput screening. The unprotected nitrogen can be functionalized with a wide variety of substituents, while the cyano group can be converted to other functionalities, leading to a diverse set of molecules.

-

Synthesis of Bioactive Molecules: It is used in the synthesis of specific drug candidates. For instance, piperazine derivatives are integral to drugs targeting central nervous system (CNS) disorders, infectious diseases, and cancer.[3][4] The chirality that can be present at the 3-position also makes it a valuable component for creating enantiomerically pure drugs.[1]

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra depend on the exact conditions and instrument, the expected features are as follows:

-

¹H NMR: The spectrum would show a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. The protons on the piperazine ring would appear as a series of multiplets in the 2.5-4.0 ppm region.

-

¹³C NMR: Key signals would include those for the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the nitrile carbon (~118-122 ppm), and the carbons of the piperazine ring.

-

IR Spectroscopy: The infrared spectrum would be distinguished by a sharp, strong absorption band for the C≡N stretch of the nitrile group around 2240 cm⁻¹ and a strong carbonyl (C=O) stretch from the Boc group around 1690 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives.

-

General Hazards: Related compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[11][13]

Conclusion

This compound stands out as a high-value chemical intermediate for the pharmaceutical and life sciences industries. Its well-defined structure, featuring a strategically protected piperazine ring and a versatile cyano group, provides a robust platform for the synthesis of novel and complex molecules. The principles of chemical protection and controlled functionalization embodied by this compound are fundamental to the efficient construction of potential drug candidates, making it an indispensable tool for medicinal chemists. As drug discovery continues to demand more sophisticated and specific molecular architectures, the importance of such well-designed building blocks will only continue to grow.

References

-

PubChem. tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-Butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2. National Center for Biotechnology Information. Available at: [Link]

- Angene Chemical. (2024).

- Isern, E., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports.

-

PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2. National Center for Biotechnology Information. Available at: [Link]

- Royal Society of Chemistry. (2019).

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3. National Center for Biotechnology Information. Available at: [Link]

- Supporting Information.

- ResearchGate. Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines.

- The Royal Society of Chemistry.

- PubChemLite.

- UB.

-

PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available at: [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

-

Cheméo. Chemical Properties of 3-methylbutyl radical (CAS 2492-33-3). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. connectjournals.com [connectjournals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - CAS:859518-35-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. escales | Virtual tour generated by Panotour [ub.edu]

- 9. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of tert-Butyl 3-cyanopiperazine-1-carboxylate

Foreword: The Strategic Importance of Substituted Piperazines in Modern Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets, render it an invaluable component in the design of novel therapeutics. The strategic functionalization of the piperazine ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a particularly valuable derivative, tert-butyl 3-cyanopiperazine-1-carboxylate, a versatile building block for the synthesis of complex pharmaceutical agents. The presence of the cyano group offers a synthetic handle for a variety of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group enables selective reactions at the piperazine nitrogens. This document provides an in-depth exploration of the synthesis and comprehensive characterization of this key intermediate, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇N₃O₂ | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | Expected to be a solid or oil | - |

| IUPAC Name | This compound | [1] |

| CAS Number | 1217791-74-6 (for the (R)-enantiomer) | [2] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Two plausible and efficient synthetic strategies are detailed below.

Method 1: Two-Step Synthesis from a Hydroxymethyl Piperazine Precursor

This approach leverages the readily available tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The hydroxyl group is first converted to a good leaving group, typically a tosylate, which is then displaced by a cyanide nucleophile.

Caption: Two-step synthesis from a hydroxymethyl precursor.

Causality Behind Experimental Choices:

-

Tosylation: The conversion of the primary alcohol to a tosylate is a classic and highly effective method for transforming a poor leaving group (-OH) into an excellent one (-OTs). The use of triethylamine (Et₃N) as a base is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions. Dichloromethane (DCM) is an ideal solvent as it is inert and dissolves the reactants well.

-

Cyanation: Sodium cyanide (NaCN) is a common and cost-effective source of the cyanide nucleophile. Dimethyl sulfoxide (DMSO) is an excellent solvent for Sₙ2 reactions due to its polar aprotic nature, which solvates the cation (Na⁺) while leaving the cyanide anion highly reactive for nucleophilic attack.[3]

Method 2: Direct Boc Protection of a Cyanopiperazine Intermediate

An alternative strategy involves the synthesis of the unprotected 2-(piperazin-2-yl)acetonitrile, followed by selective N-Boc protection.

Caption: Direct Boc protection of the cyanopiperazine core.

Causality Behind Experimental Choices:

-

Boc Protection: The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard and most efficient method for introducing the Boc protecting group onto an amine. The reaction is typically carried out in the presence of a mild base, such as triethylamine or sodium bicarbonate, to neutralize the acid byproduct. The choice of solvent can vary, with dichloromethane or tetrahydrofuran being common options. This method is advantageous if the unprotected cyanopiperazine is readily accessible.[4]

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol details the synthesis of this compound via the tosylation and cyanation of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. This method is often preferred due to the commercial availability and stability of the starting material.

Step 1: Synthesis of tert-butyl 3-(tosyloxymethyl)piperazine-1-carboxylate

-

To a stirred solution of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude tert-butyl 3-(tosyloxymethyl)piperazine-1-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/g).

-

Add sodium cyanide (NaCN, 1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Comprehensive Characterization of the Final Product

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following data are expected based on the analysis of structurally similar compounds.

Caption: Workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), the piperazine ring protons (a series of multiplets in the range of 2.5-4.0 ppm), and the methylene protons adjacent to the cyano group (a doublet of doublets or a multiplet).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the piperazine ring carbons (in the range of 40-55 ppm), the methylene carbon adjacent to the cyano group, and the carbon of the cyano group (typically in the range of 115-120 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (nitrile) | 2240 - 2260 (weak to medium intensity) |

| C=O (carbamate) | 1680 - 1700 (strong intensity) |

| C-H (alkane) | 2850 - 3000 |

| N-H (secondary amine) | Should be absent due to Boc protection |

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak ([M+H]⁺) in the mass spectrum would be at m/z 212.14.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic routes offer robust and adaptable methods for the preparation of this valuable building block. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound. As the demand for novel and structurally diverse drug candidates continues to grow, the strategic use of functionalized piperazine intermediates like the one detailed herein will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and drug discovery.

References

-

ChemBK. (2024a, April 9). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate (C11H19N3O2). Retrieved from [Link]

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Organic Chemistry Explained. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Preprints.org. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl.... Retrieved from [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

PubChemLite. (n.d.). This compound (C10H17N3O2). Retrieved from [Link]

-

Googleapis.com. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Retrieved from [Link]

-

Googleapis.com. (n.d.). (12) United States Patent. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as “CN” Source. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

Sources

Exploring Novel Derivatives of tert-Butyl 3-cyanopiperazine-1-carboxylate: A Scaffold for Modern Drug Discovery

An In-Depth Technical Guide:

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its unique physicochemical properties, such as high water solubility and the ability to modulate oral bioavailability, make it a desirable structural motif in drug design.[2][3] This guide focuses on a particularly valuable building block: tert-butyl 3-cyanopiperazine-1-carboxylate. The strategic placement of a cyano group on the chiral piperazine ring, combined with the orthogonal protection offered by the tert-butoxycarbonyl (Boc) group, provides a versatile platform for generating diverse and complex molecular architectures. We will explore the synthesis of this core, delve into key derivatization strategies, and highlight the development of novel therapeutic agents, including potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and the deubiquitinating enzyme UCHL1.

The Core Scaffold: Synthesis and Significance

The starting material, this compound, is a chiral heterocyclic intermediate. The Boc-protected nitrogen at the 1-position allows for selective functionalization at the secondary amine at the 4-position, while the cyano group at the 3-position serves as a versatile chemical handle for further transformations.[4] Its synthesis can be approached from chiral pool starting materials, such as amino acids, to ensure enantiopurity, a critical factor in modern drug development.

A plausible synthetic approach, adapted from methodologies for similar structures, is outlined below.[5] This multi-step synthesis emphasizes the controlled installation of key functional groups.

Caption: A conceptual workflow for the synthesis of the core scaffold.

Synthetic Derivatization Strategies

The true utility of this compound lies in its capacity for selective modification at two key positions: the N-4 nitrogen and the C-3 cyano group.

N-4 Position: The Gateway to Diversity

The secondary amine at the N-4 position is the most common site for introducing molecular diversity. Standard organic reactions can be employed to append a wide variety of substituents, significantly altering the pharmacological profile of the resulting molecule.

-

N-Alkylation and N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions allow for the introduction of aryl or heteroaryl groups, which are common motifs in kinase inhibitors and other targeted therapies.[6]

-

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to a vast array of N-alkylated derivatives.

-

Amide and Sulfonamide Formation: Acylation with acid chlorides or coupling with carboxylic acids, as well as reaction with sulfonyl chlorides, yields stable amide and sulfonamide derivatives, respectively. These groups can act as crucial hydrogen bond donors or acceptors for receptor binding.

Caption: Key derivatization strategies at the N-4 position of the piperazine core.

The Cyano Group: A Versatile Chemical Handle

The cyano group is not merely a placeholder; it is an electrophilic "warhead" and a precursor to other important functional groups. Its reactivity is central to the design of covalent inhibitors and other specialized molecules.

-

Covalent Inhibition: The nitrile moiety can act as a mild electrophile, reacting with nucleophilic residues (like cysteine) in an enzyme's active site to form a stable covalent bond. This is the key mechanism for cyanopiperazine-based inhibitors of certain deubiquitinating enzymes (DUBs).[7]

-

Reduction to Amines: The cyano group can be reduced to a primary amine, providing a new point for diversification.

-

Hydrolysis to Carboxylic Acids: Hydrolysis under acidic or basic conditions converts the cyano group into a carboxylic acid, which can participate in hydrogen bonding or salt bridge formation with a biological target.

Case Study 1: DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, which are responsible for regulating insulin secretion.[8] Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes.[8][9] Several approved DPP-4 inhibitors, such as Sitagliptin, feature a core heterocyclic structure that interacts with the enzyme's active site.[8][10]

The cyanopiperazine scaffold is an excellent starting point for novel DPP-4 inhibitors. The cyano group can mimic the interactions of the proline residue of natural substrates, while the N-4 position can be functionalized to occupy other pockets of the active site, thereby enhancing potency and selectivity.

Design and Synthesis Workflow

Caption: Workflow for the discovery of DPP-4 inhibitors using the cyanopiperazine scaffold.

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes hypothetical IC₅₀ data for a series of N-4 substituted derivatives, illustrating a typical structure-activity relationship (SAR) study.

| Compound ID | N-4 Substituent (R) | DPP-4 IC₅₀ (nM) |

| Core | -H | >10,000 |

| DPP-A1 | Benzyl | 850 |

| DPP-A2 | 2,4,5-Trifluorobenzyl | 25 |

| DPP-A3 | 3-(Trifluoromethyl)phenyl | 42 |

| DPP-A4 | 2-Chloropyridin-4-yl | 18 |

Data is illustrative and based on trends observed in DPP-4 inhibitor literature.[9][10]

The data clearly indicates that substitution at the N-4 position is critical for activity and that electron-withdrawing groups on an aromatic ring, such as fluorine atoms, can significantly enhance potency.

Case Study 2: Covalent Inhibitors of UCHL1

A recent breakthrough demonstrated the power of subtle scaffold modification in achieving inhibitor specificity.[7] While cyanopyrrolidines were known covalent inhibitors of deubiquitinating enzymes (DUBs), they often suffered from cross-reactivity. By transitioning from a 5-membered pyrrolidine to a 6-membered N-cyanopiperazine, researchers developed exceptionally specific covalent inhibitors of the DUB UCHL1.[7]

This highlights a key principle of medicinal chemistry: small changes to a scaffold's geometry can have profound impacts on target engagement and selectivity. The piperazine ring, compared to the pyrrolidine, alters the presentation of the electrophilic cyano group within the enzyme's active site, disfavoring reaction with off-target enzymes while promoting specific binding to UCHL1.[7]

Analytical Characterization of Novel Derivatives

Unambiguous structure elucidation is paramount. Due to the nature of the piperazine ring, NMR characterization can be complex.

-

Conformational Isomerism: The piperazine ring typically exists in a chair conformation, and the presence of bulky substituents can lead to multiple conformers that are observable by NMR at room temperature.[11][12]

-

Rotational Isomerism (Rotamers): The partial double-bond character of the N-Boc carbamate and any N-acyl groups can restrict rotation, leading to distinct sets of signals for each rotamer.[13][14]

Temperature-dependent NMR studies are often required to coalesce these signals and confirm the underlying structure.[11]

Table of Typical NMR Characteristics

| Protons | Typical ¹H NMR Shift (ppm, CDCl₃) | Notes |

| Boc (C(CH₃)₃) | 1.40 - 1.50 (s, 9H) | A sharp singlet, characteristic of the Boc group. |

| Piperazine (CH, CH₂) | 2.80 - 4.20 (m, 7H) | Complex multiplet region. Often shows broad signals or multiple sets of signals due to conformers/rotamers.[13] |

| N-4 Aryl/Alkyl | Varies (e.g., 6.5-8.0 for Ar-H) | Dependent on the specific substituent introduced. |

Note: Shifts are approximate and can vary significantly based on substitution and solvent.

Detailed Experimental Protocols

The following protocols are generalized procedures based on standard laboratory practices and published methodologies.

Protocol 1: General Procedure for N-4 Arylation (Buchwald-Hartwig Coupling)

-

Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired aryl halide (Ar-X, 1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a phosphine ligand such as Xantphos (0.04 eq.), and a base such as Cs₂CO₃ (2.0 eq.).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Protocol 2: Synthesis of a DPP-4 Inhibitor Analogue (Reductive Amination)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and 2,4,5-trifluorobenzaldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Addition: Add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir for 30 minutes at room temperature.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the mixture.

-

Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of starting material by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the target compound.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that enables rapid access to diverse and medicinally relevant chemical space. The successful development of derivatives targeting enzymes like DPP-4 and UCHL1 underscores its potential.[7][9] Future work will likely focus on exploring new transformations of the cyano group and incorporating these derivatives into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and targeted covalent inhibitors for other enzyme classes. The inherent versatility of this scaffold ensures its continued relevance in the ongoing quest for new and improved therapeutics.

References

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Vertex AI Search.

- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

- Suryavanshi, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (n.d.). Semantic Scholar.

- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025).

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing.

- N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. (2024).

- Wang, W., et al. (2012). [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Nan Fang Yi Ke Da Xue Xue Bao, 32(2), 177-80.

- Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. (n.d.). University of Nottingham - UK.

- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter

- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). PMC - NIH.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.).

- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The medicinal chemistry of piperazines: A review. (2024). PubMed.

- Reactivity of 2-amino-3-cyanopyridines. (n.d.).

- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. (n.d.). PrepChem.com.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009).

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols. (2025). Benchchem.

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]

- 10. oatext.com [oatext.com]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]

tert-Butyl 3-cyanopiperazine-1-carboxylate CAS number and molecular formula

Introduction: tert-Butyl 3-cyanopiperazine-1-carboxylate is a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structure, which combines a piperazine ring, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of chemical reactivity and stereochemical potential. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, valued for its ability to form multiple hydrogen bonds and influence the physicochemical properties of a molecule, such as solubility and basicity. The nitrile group serves as a versatile synthetic handle, capable of being transformed into various other functional groups. The Boc protecting group provides a stable yet readily cleavable means of controlling the reactivity of the piperazine nitrogen, allowing for selective chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important synthetic intermediate.

Chemical Identity and Properties

CAS Number: 859518-35-7[1][2][3]

Molecular Formula: C₁₀H₁₇N₃O₂[4][5]

Molecular Weight: 211.26 g/mol [5]

Synonyms:

-

1-Boc-3-cyanopiperazine

-

tert-butyl 3-cyano-1-piperazinecarboxylate[2]

-

4-N-Boc-2-cyanopiperazine

-

3-Cyano-1-piperazinecarboxylic acid 1,1-dimethylethyl ester[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 211.26 g/mol | [5] |

| Boiling Point | 343 °C | [5] |

| Density | 1.12 g/cm³ | [5] |

| Flash Point | 161 °C | [5] |

| Appearance | White to light yellow solid | [5] |

| Storage Temperature | Room temperature, under inert atmosphere | [5] |

Synthesis and Mechanistic Insights

A plausible synthetic route would start with a suitable piperazine precursor, such as piperazine-2-carbonitrile. The first critical step is the selective protection of one of the nitrogen atoms of the piperazine ring. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and effective method for introducing the Boc protecting group. This reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran, often in the presence of a mild base such as triethylamine to neutralize the acid byproduct.

The causality behind this initial step is crucial for controlling the subsequent reactions. The Boc group deactivates the nitrogen to which it is attached, preventing it from participating in further reactions and directing any subsequent functionalization to the other, unprotected nitrogen atom.

A general representation of the Boc protection step is as follows:

A general workflow for the synthesis of this compound.

For a self-validating protocol, the reaction would be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. Upon completion, a standard aqueous workup would be performed to remove the base and any water-soluble byproducts. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.

Applications in Medicinal Chemistry and Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of diseases.[6] The incorporation of a piperazine moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While specific examples of drug candidates synthesized directly from this compound are not widely reported in publicly accessible literature, its value as a building block can be inferred from its structural features:

-

Scaffold for Elaboration: The unprotected secondary amine provides a reactive site for the attachment of various substituents, allowing for the exploration of structure-activity relationships. This is a common strategy in the lead optimization phase of drug discovery.

-

Versatility of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. This chemical versatility allows for the introduction of diverse functionalities that can interact with biological targets.

-

Chiral Potential: The carbon atom bearing the cyano group is a stereocenter. The use of enantiomerically pure forms of this building block, such as (R)- or (S)-tert-butyl 3-cyanopiperazine-1-carboxylate, is crucial for the development of stereospecific drugs, which often exhibit improved efficacy and reduced side effects. For instance, related chiral building blocks like tert-butyl (R)-3-aminopiperidine-1-carboxylate are known to be used in the synthesis of complex pharmaceutical compounds, including γ-secretase modulators.[7]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), as well as multiplets for the diastereotopic protons of the piperazine ring. The proton on the carbon bearing the cyano group would also have a distinct chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the carbons of the piperazine ring. The carbon of the nitrile group would also have a characteristic chemical shift in the 115-125 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would provide evidence for the key functional groups present in the molecule:

-

A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

A strong absorption band in the region of 1680-1700 cm⁻¹ due to the C=O stretch of the carbamate (Boc group).

-

C-H stretching vibrations for the aliphatic protons of the piperazine ring and the tert-butyl group in the 2850-3000 cm⁻¹ region.

-

N-H stretching of the secondary amine in the piperazine ring, which would appear as a medium-intensity band around 3200-3400 cm⁻¹.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: This compound should be handled in a well-ventilated area, preferably in a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, featuring a protected piperazine ring and a reactive nitrile group, makes it an attractive starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. While detailed synthetic protocols and specific applications in drug development are not extensively documented in publicly available sources, the fundamental principles of its synthesis and its potential for elaboration are clear. Researchers in the pharmaceutical and chemical industries can leverage the unique properties of this compound to advance their research and development efforts.

References

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate Product Page. [Link]

-

abcr GmbH. This compound Product Page. [Link]

-

PubChemLite. This compound. [Link]

-

AbacipharmTech. This compound Product Page. [Link]

-

Acros Pharmatech. This compound Product Page. [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound | 859518-35-7 [sigmaaldrich.com]

- 3. This compound [acrospharma.co.kr]

- 4. 859518-35-7 | this compound | Amides | Ambeed.com [ambeed.com]

- 5. 4-N-Boc-2-cyanopiperidine | 859518-35-7 [chemicalbook.com]

- 6. connectjournals.com [connectjournals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 859518-35-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties and Stability of tert-Butyl 3-cyanopiperazine-1-carboxylate

Introduction

Tert-Butyl 3-cyanopiperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure combines a piperazine ring, a versatile scaffold in many active pharmaceutical ingredients (APIs), with a nitrile group, a key functional group in various therapeutic agents, and a tert-butoxycarbonyl (Boc) protecting group, which allows for selective chemical modifications. A thorough understanding of the physicochemical properties and stability of this intermediate is paramount for its effective use in the synthesis of complex molecules, ensuring the quality, safety, and efficacy of the final drug product.

This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and details robust experimental protocols for their determination. The methodologies described are grounded in established principles of pharmaceutical analysis and are designed to provide researchers, scientists, and drug development professionals with the practical insights needed for its successful application.

Molecular Structure and Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. These parameters influence its behavior in both chemical reactions and biological systems.

Molecular Formula: C₁₁H₁₉N₃O₂

Molecular Weight: 225.29 g/mol [1][2]

IUPAC Name: this compound

CAS Number: 1217791-74-6 ((R)-enantiomer)[3]

Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not extensively published, we can infer several properties based on its structural motifs.

| Property | Predicted Value/Characteristic | Rationale & Field Insights |

| Appearance | White to off-white solid. | This is typical for Boc-protected amine derivatives and is consistent with supplier information for similar compounds. |

| Solubility | Poor solubility in water. Soluble in common organic solvents like dichloromethane, ethanol, and DMF.[4] | The bulky, non-polar tert-butyl group and the overall organic structure reduce aqueous solubility. The presence of polar functional groups (nitrile, carbamate) allows for solubility in a range of organic solvents. |

| pKa | The secondary amine in the piperazine ring is expected to be basic. The pKa of piperazine itself is around 9.8 and 5.7. The Boc group's electron-withdrawing nature will slightly decrease the basicity of the adjacent nitrogen, while the secondary amine's pKa will be more typical for a cyclic secondary amine. | Understanding the pKa is crucial for developing purification methods (e.g., acid-base extraction) and for predicting the compound's charge state in physiological environments. |

| LogP | A positive LogP value is expected, indicating a preference for lipophilic environments. | The tert-butyl group significantly contributes to the lipophilicity of the molecule. This is an important parameter in drug design, influencing membrane permeability and metabolic stability. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics.

| Technique | Expected Observations |

| ¹H NMR | - A singlet at ~1.4-1.5 ppm integrating to 9H, characteristic of the tert-butyl group.[5][6][7] - A series of multiplets in the range of ~2.5-4.0 ppm corresponding to the piperazine ring protons. - A signal for the proton on the secondary amine, which may be broad and its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the methyl carbons.[5][6][7] - Signals for the piperazine ring carbons between 40-60 ppm. - A signal for the carbamate carbonyl carbon around 155 ppm. - A signal for the nitrile carbon around 118-122 ppm. |

| IR Spectroscopy | - A sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. - A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate. - N-H stretching vibration for the secondary amine in the 3200-3400 cm⁻¹ region. - C-H stretching vibrations for the aliphatic and tert-butyl groups just below 3000 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak [M+H]⁺ at m/z 226.1550.[8] - A common fragment corresponding to the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺). |

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating systems for the comprehensive characterization of this compound.

Determination of Thermodynamic Solubility

Causality Behind Experimental Choices: Thermodynamic (equilibrium) solubility is a critical parameter for formulation development and for designing synthesis and purification protocols. Shaking a suspension of the compound in a solvent for an extended period ensures that equilibrium is reached, providing a true measure of its solubility. HPLC with UV detection is a standard and reliable method for quantifying the concentration of the dissolved compound.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, dichloromethane, acetonitrile, dimethyl sulfoxide).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by a validated HPLC-UV method.

-

Calculation: Calculate the solubility in each solvent based on the concentration determined by HPLC and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: A Forced Degradation Study

Causality Behind Experimental Choices: Forced degradation (stress testing) is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a molecule.[5][9] It helps to identify potential degradation products and establish degradation pathways.[5] This information is crucial for developing stability-indicating analytical methods, which are required to separate and quantify the active compound from its degradation products, ensuring the safety and efficacy of the final drug product. The stress conditions chosen (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical molecules.[10]

General Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed alongside the stressed samples.

-

Analysis: At specified time points, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Caption: Workflow for Forced Degradation Study.

Specific Stress Conditions and Expected Degradation Pathways

| Stress Condition | Protocol | Expected Degradation Pathway & Rationale |

| Acidic Hydrolysis | Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C). | The Boc group is highly susceptible to cleavage under acidic conditions, which is its primary intended lability for deprotection in synthesis.[11][12] This will likely be the main degradation pathway, yielding the deprotected 3-cyanopiperazine, isobutylene, and carbon dioxide. The nitrile group is generally stable to mild acid hydrolysis but can be hydrolyzed to a carboxylic acid under more forcing conditions. |

| Basic Hydrolysis | Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C). | The Boc group is generally stable to basic conditions.[10][12] Therefore, minimal degradation is expected from this pathway. The nitrile group can be hydrolyzed to a primary amide and then to a carboxylate under basic conditions, although this may require elevated temperatures. |

| Oxidative Degradation | Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature. | The piperazine ring is susceptible to oxidation.[13] Degradation may involve N-oxidation or ring-opening to form products such as ethylenediamine and 2-oxopiperazine derivatives.[14][15] |

| Thermal Degradation | Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature. | The Boc group can be thermally labile, especially at temperatures above 85-90°C.[10] This can lead to the cleavage of the protecting group. Piperazine itself is relatively thermally stable.[9] |

| Photolytic Degradation | Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps). | Compounds with amine functionalities can be susceptible to photo-oxidation.[10] While nitriles are generally more photolytically stable than carboxylic acids, a formal photostability study is necessary to confirm the compound's behavior upon light exposure.[16][17] |

Storage and Handling

Based on the predicted stability profile, the following storage and handling recommendations are provided:

-

Storage: The compound should be stored in a cool, dry, and dark place in a well-sealed container to protect it from moisture, heat, and light. Refrigeration (2-8°C) is recommended for long-term storage.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with strong acids and oxidizing agents.

Conclusion

This compound is a valuable building block in pharmaceutical synthesis. A comprehensive understanding of its physicochemical properties and stability is essential for its effective utilization. This guide has outlined the predicted properties and provided detailed, field-proven protocols for their experimental determination. By following these methodologies, researchers can ensure the quality and consistency of their synthetic processes and contribute to the development of safe and effective new medicines.

References

- Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.

- University of Regina. Oxidative degradation of piperazine in the absorption of carbon dioxide.

- NASA Technical Reports Server (NTRS). The Lifetimes of Nitriles (-CN) and Acids (-COOH) during Ultraviolet Photolysis and Their Survival in Space*.

- Zenodo. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.

- PubMed. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS.

- The Royal Society of Chemistry. (2019).

- SciSpace. (2004). The Lifetimes of Nitriles (CN) and Acids (COOH) during Ultraviolet Photolysis and Their Survival in Space.

- Benchchem. An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

- University of Texas at Austin. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- Macmillan Group - Princeton University.

- The Royal Society of Chemistry.

- SpringerLink. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- ChemicalBook. tert-butyl (S)-3-(cyanomethyl)

- Sigma-Aldrich.

- Benchchem. An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.

- ChemicalBook.

- PubChem. Tert-butyl 3-(cyanomethyl)

- BLDpharm. 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)

- Supporting Inform

- ChemicalBook.

- Benchchem.

- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.

- Group Classes. (2025).

- PubChem.

- TCI Chemicals.

- PubChem. tert-butyl (3S)-3-(cyanomethyl)

- Wikipedia. Nitrile.

- Echemi. (S)

- IOR Press. (2022). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Alchem Pharmtech. CAS 1217791-74-6 | (R)

- International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- ChemRxiv. DiKTa ESI Final.

- NIST WebBook.

- PubChemLite.

- The Royal Society of Chemistry. (2016).

- CDCl3.

- Lab-Chemicals.Com. (R)

- Cenmed.

- Bocsci. Tert-Butyl (R)-3-(Cyanomethyl)

- INDOFINE Chemical Company.

- Toronto Research Chemicals. CAS No : 188111-79-7 | Product Name : tert-Butyl (R)

- OpenStax. (2023). 20.7 Chemistry of Nitriles.

- EBSCO. Nitriles | Research Starters.

Sources

- 1. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Tert-Butyl (R)-3-(Cyanomethyl)Piperazine-1-Carboxylate Supplier & Manufacturer in China | Quality Chemical Sourcing, Specifications, Price & Safety Data [chemheterocycles.com]

- 5. rsc.org [rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate (C11H19N3O2) [pubchemlite.lcsb.uni.lu]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 15. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. scispace.com [scispace.com]

The Emergence of a Key Building Block: An In-depth Technical Guide to the Initial Studies and Discovery of tert-Butyl 3-cyanopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the initial studies and discovery of tert-Butyl 3-cyanopiperazine-1-carboxylate, a pivotal intermediate in the synthesis of modern pharmaceuticals. While not a therapeutic agent itself, its emergence is intrinsically linked to the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of oral antihyperglycemic drugs. This guide will illuminate the synthetic pathways, the rationale behind its molecular architecture, and its critical role in the creation of blockbuster drugs like Sitagliptin. We will explore the chemical principles that make this molecule a valuable tool for medicinal chemists, providing a comprehensive overview for researchers and professionals in the field of drug discovery and development.

Introduction: A Molecule Behind the Medicine

The landscape of medicinal chemistry is replete with unsung heroes—molecules that, while not active pharmaceutical ingredients (APIs), are indispensable in the efficient and stereoselective synthesis of drugs. This compound is a prime example of such a crucial building block. Its discovery and initial studies are not chronicled as a standalone breakthrough but are woven into the narrative of the quest for effective treatments for type 2 diabetes. Specifically, its development was a critical step in the synthesis of Sitagliptin, the first-in-class DPP-4 inhibitor developed by Merck.[1][2][3]

The piperazine ring is a common motif in pharmacologically active compounds due to its ability to form multiple hydrogen bonds and its advantageous physicochemical properties.[2] The strategic placement of a cyano group and a tert-butoxycarbonyl (Boc) protecting group on the piperazine scaffold in this compound provides a versatile and stable intermediate for complex molecular construction.[4] This guide will dissect the synthetic evolution of this key intermediate, providing a granular look at the chemistry that propelled a new class of diabetes medication.

The Genesis of a Key Intermediate: In the Context of DPP-4 Inhibition

The discovery of this compound is a direct consequence of the intensive research efforts to develop potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[5] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Early structure-activity relationship (SAR) studies on DPP-4 inhibitors revealed that a primary or secondary amine was crucial for binding to the active site of the enzyme. The piperazine moiety emerged as a promising scaffold to present this key interaction point. The cyano group, in particular, was identified as a key feature in several series of DPP-4 inhibitors. While not directly interacting with the active site in the same way as a warhead, the cyanopyrrolidine and cyanopiperazine moieties were found to enhance potency and selectivity.[6][7]

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the piperazine nitrogens. This allows for selective functionalization of the other nitrogen atom, a critical step in the multi-step synthesis of complex drug molecules. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a controlled and predictable synthetic handle.[8]

The convergence of these strategic molecular design elements—the piperazine core for its favorable properties, the cyano group for enhanced inhibitory activity, and the Boc group for synthetic control—led to the development of this compound as a key intermediate.

Synthesis and Methodologies: Crafting a Crucial Building Block

The synthesis of this compound, particularly its chiral variants, is a multi-step process that requires careful control of stereochemistry. While the seminal patents for Sitagliptin describe its overall synthesis, the specific preparation of this intermediate can be inferred and constructed from the broader synthetic schemes and related literature on substituted piperazines.[1][3]

A Plausible Synthetic Pathway

A representative synthesis of a chiral this compound would likely begin with a suitable chiral starting material, such as an amino acid, to establish the desired stereocenter. The following is a generalized, multi-step protocol based on established synthetic strategies for related chiral piperazines.

Experimental Protocol: Synthesis of (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate (Illustrative)

-

Step 1: Synthesis of a Protected Chiral Diamine Precursor. The synthesis often commences with a chiral amino acid, which is converted into a differentially protected 1,2-diamine. This transformation typically involves reduction of the carboxylic acid and subsequent functional group manipulations to install the two amine functionalities with orthogonal protecting groups.

-

Step 2: Cyclization to Form the Piperazine Ring. The protected diamine is then subjected to a cyclization reaction to form the piperazine ring. This can be achieved through various methods, including intramolecular nucleophilic substitution or reductive amination strategies.

-

Step 3: Introduction of the Cyano Group. With the piperazine core constructed, the next critical step is the introduction of the cyano group at the 3-position. This can be accomplished through a variety of methods, such as the conversion of a hydroxyl or a suitable leaving group to a nitrile via nucleophilic substitution with a cyanide salt.

-

Step 4: N-Boc Protection. The final step involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Causality in Experimental Choices

-

Choice of Chiral Starting Material: The use of a chiral amino acid as a starting material is a common and effective strategy for establishing the absolute stereochemistry of the final product early in the synthetic sequence. This "chiral pool" approach avoids the need for costly and often lower-yielding chiral resolutions or asymmetric syntheses at later stages.

-

Orthogonal Protecting Groups: The use of different protecting groups for the two nitrogen atoms of the diamine precursor is crucial for controlling the regioselectivity of the subsequent reactions. This allows for the selective deprotection and functionalization of one nitrogen while the other remains protected.

-

Boc Protection Strategy: The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis due to its stability to a broad range of reaction conditions and its facile removal under mild acidic conditions. This allows for the deprotection of the piperazine nitrogen late in the synthetic sequence without disturbing other sensitive functional groups in the molecule.

Visualization of the Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Characterization and Physicochemical Properties

The unambiguous identification and confirmation of the structure and purity of this compound are essential for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [9] |

| Molecular Weight | 225.29 g/mol | [9] |

| Appearance | Typically a solid | |

| CAS Number | 1367929-39-2 (for the racemate) | [9] |

| ¹H NMR | Characteristic peaks corresponding to the Boc group (a singlet around 1.4 ppm) and the piperazine ring protons. | |

| ¹³C NMR | Resonances for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperazine ring, and the nitrile carbon. | |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. | |

| Infrared Spectroscopy | A characteristic absorption band for the nitrile (C≡N) stretching vibration. |

The Role in Drug Discovery and Development: A Stepping Stone to Sitagliptin

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Sitagliptin. In the convergent synthesis of Sitagliptin, this cyanopiperazine fragment is coupled with the other key fragment, a chiral β-amino acid derivative.

The diagram below illustrates the logical relationship of this compound as a key building block in the synthesis of a DPP-4 inhibitor like Sitagliptin.

Caption: Role of the intermediate in the synthesis of a DPP-4 inhibitor.

The development of a robust and scalable synthesis for this compound was a critical enabling step in the large-scale manufacturing of Sitagliptin. The efficiency of each step in the synthesis of this intermediate directly impacts the overall yield and cost-effectiveness of the final drug product.

Conclusion

The story of this compound is a compelling example of how the discovery and optimization of a key synthetic intermediate can be as crucial as the discovery of the active pharmaceutical ingredient itself. While it may not be the final actor on the therapeutic stage, its carefully designed structure, born from an understanding of structure-activity relationships and the demands of complex organic synthesis, has played a vital supporting role in the development of a major class of drugs for the treatment of type 2 diabetes. This in-depth guide has illuminated the origins, synthesis, and significance of this important molecule, providing a valuable resource for those involved in the art and science of drug discovery.

References

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Retrieved from [Link]

- Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. (n.d.). Google Patents.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Indian Journal of Heterocyclic Chemistry.

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- Process for the production of sitagliptin. (n.d.). Google Patents.

-

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. Retrieved from [Link]

- Process for the preparation of sitagliptin phosphate. (n.d.). Google Patents.

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech. Retrieved from [Link]

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.

-

INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. (n.d.). European Patent Office. Retrieved from [Link]

-

sitagliptin. (n.d.). New Drug Approvals. Retrieved from [Link]

- Preparation method of intermediate of sitagliptin. (n.d.). Google Patents.

- Preparation method of intermediate of sitagliptin. (n.d.). Google Patents.

- Sitagliptin synthesis. (n.d.). Google Patents.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR. Retrieved from [Link]

- Sitagliptin intermediates, preparation methods and uses thereof. (n.d.). Google Patents.